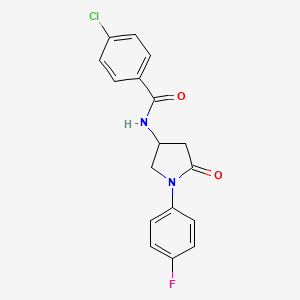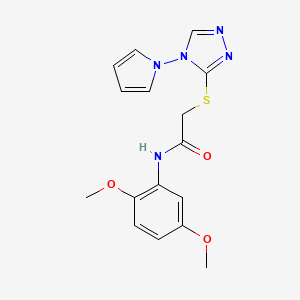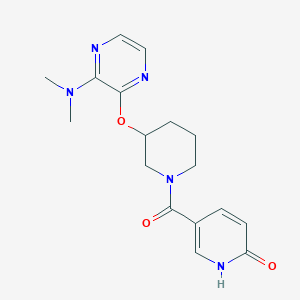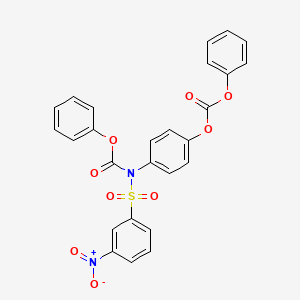
4-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, also known as CPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPOP belongs to the class of pyrrolidinyl benzamides and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Antioxidant Activity
Research on derivatives closely related to the target compound has demonstrated significant antioxidant properties. For instance, the study conducted by Tumosienė et al. (2019) highlighted the synthesis of novel derivatives that showed potent antioxidant activity, outperforming well-known antioxidants like ascorbic acid in certain assays. This suggests potential applications in conditions where oxidative stress plays a key role (Tumosienė et al., 2019).
Cancer Therapy
Another study by Han et al. (2016) designed and synthesized derivatives as RET kinase inhibitors for cancer therapy. These compounds exhibited moderate to high potency, suggesting their use as a novel class of RET kinase inhibitors with potential applications in treating cancers driven by RET mutations (Han et al., 2016).
Antimicrobial and Antitubercular Activities
Nimbalkar et al. (2018) synthesized a series of derivatives that were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis. The study revealed promising activity with several compounds showing an IC50 value of less than 1 µg/mL, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).
Neuroleptic Activity
Iwanami et al. (1981) explored the neuroleptic activity of benzamides and found that certain derivatives exhibited potent antipsychotic effects with a favorable profile compared to traditional drugs. This suggests the compound's derivatives could be explored further for the treatment of psychosis (Iwanami et al., 1981).
Metabolic Studies
Research has also focused on the metabolic fate and disposition of related compounds. For instance, Yue et al. (2011) investigated the metabolism and excretion of a novel small-molecule inhibitor in rats and dogs, providing insights into its pharmacokinetic properties and potential therapeutic applications (Yue et al., 2011).
Properties
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-12-3-1-11(2-4-12)17(23)20-14-9-16(22)21(10-14)15-7-5-13(19)6-8-15/h1-8,14H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLMSRZBXRCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2794756.png)


![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2794761.png)

![4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2794763.png)
![1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2794764.png)


![(2-Methylimidazo[1,2-a]pyridin-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2794770.png)
